![molecular formula C14H16N2O2 B3305130 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide CAS No. 92255-66-8](/img/structure/B3305130.png)
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide
Overview
Description
The compound “2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide” is a derivative of indole, which is a heterocyclic compound . Indole derivatives have been studied for their various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives are often synthesized through various methods involving the functionalization of the indole ring .Molecular Structure Analysis
The molecular structure of this compound would likely involve an indole ring (a fused benzene and pyrrole ring) with a methyl group attached to one of the carbons in the pyrrole portion of the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring, the methyl group, and the propylacetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the indole ring could influence its solubility and reactivity .Scientific Research Applications
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Compounds similar to “2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide”, such as 2-Arylpropanoic acids, are an important class of non-steroidal anti-inflammatory drugs (NSAIDs). They are widely used for the treatment of various types of arthritis and musculoskeletal disorders .
Analgesic and Antipyretic Properties
One of the most widely used NSAIDs is ibuprofen, well known for its analgesic, antipyretic, and anti-inflammatory properties .
Biological Activities of Tryptamine Derivatives
Tryptamine and its derivatives are known for their vast array of biological activities. Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .
Regulation and Modulation of Central Nervous System
Tryptamine natural derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Synthesis of Hybrid Molecules
Due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .
Preparation of Amides
A convenient method for the preparation of amides is through N, N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids. DCC is a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-8-15-14(18)13(17)12-9(2)16-11-7-5-4-6-10(11)12/h4-7,16H,3,8H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFDBWZFYUNFEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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